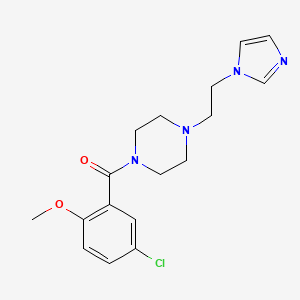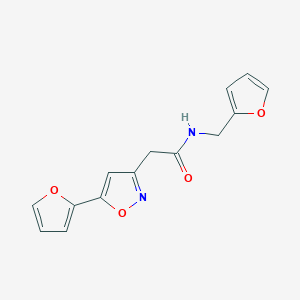
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .
Scientific Research Applications
DNA Interaction and Staining Applications
- Hoechst 33258, a related compound, binds strongly to the minor groove of double-stranded B-DNA, indicating that similar compounds could have applications in chromosome and nuclear staining, as well as in the analysis of plant chromosomes and nuclear DNA content values through flow cytometry (Issar & Kakkar, 2013).
Pharmacokinetics and Clinical Application
- Arylpiperazine derivatives, including those used for treating depression, psychosis, or anxiety, undergo extensive pre-systemic and systemic metabolism, highlighting the importance of understanding the metabolism and disposition of such compounds for their effective clinical application (Caccia, 2007).
Redox Mediator in Pollution Treatment
- Enzymatic treatment using redox mediators has been explored for the degradation of organic pollutants in wastewater, indicating potential environmental applications of similar compounds in pollution treatment (Husain & Husain, 2007).
Antimicrobial and Antifungal Applications
- Imidazole derivatives have been used as raw materials for manufacturing anti-fungal drugs, showcasing the antimicrobial potential of such compounds (American Journal of IT and Applied Sciences Research, 2022).
Therapeutic Uses
- Piperazine derivatives have been recognized for their therapeutic applications across a range of conditions, including antipsychotic, antihistamine, antianginal, and antidepressant uses, underscoring the medicinal versatility of this class of compounds (Rathi et al., 2016).
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-24-16-3-2-14(18)12-15(16)17(23)22-10-8-20(9-11-22)6-7-21-5-4-19-13-21/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWFNMLMGWEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)
![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/no-structure.png)
![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2562520.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)

![1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2562525.png)

![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2562530.png)
![N-{2-[5-(6-methoxy-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,2,5-trimethylbenzamide](/img/structure/B2562534.png)
